![molecular formula C21H23N5O5 B1227938 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide is a dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel triazole derivatives, including compounds structurally related to the specified chemical, showing significant antimicrobial activities. These compounds were synthesized from various ester ethoxycarbonylhydrazones and primary amines, indicating potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Some derivatives of the triazole class, closely related to the specified chemical, have been synthesized and evaluated for anticancer activity. These compounds were tested against a panel of 60 cell lines from various cancer types, showing promise as novel anticancer agents (Bekircan et al., 2008).
Antibacterial and Lipoxygenase Inhibition
Studies on sulfonamides bearing a 1,4-benzodioxin ring, similar in structure to the specified chemical, have shown notable antibacterial potential and lipoxygenase inhibition. These findings suggest potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
Anti-inflammatory Activity
Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, structurally akin to the specified compound, have been synthesized and shown to exhibit anti-inflammatory activity. This indicates the potential for these compounds in treating inflammation-related disorders (Labanauskas et al., 2001).
Antimicrobial Activity Evaluation
Some new 1,2,4-triazol-3-one derivatives, structurally related to the specified compound, have shown good antimicrobial activity. These compounds have potential applications in treating infections caused by various microorganisms (Fandaklı et al., 2012).
Cytotoxicity and Immunocompetent Cells
Research on 1,2,4-triazole and 1,3,4-thiadiazole derivatives, closely related to the specified chemical, has revealed significant cytotoxicity in vitro against immunocompetent cells. This suggests potential applications in immune system-related therapies (Mavrova et al., 2009).
Eigenschaften
Produktname |
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide |
|---|---|
Molekularformel |
C21H23N5O5 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H23N5O5/c1-28-15-5-3-13(11-17(15)29-2)7-8-23-21(27)19-20(22)26(25-24-19)14-4-6-16-18(12-14)31-10-9-30-16/h3-6,11-12H,7-10,22H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
GFTDUGFNPKHYDV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



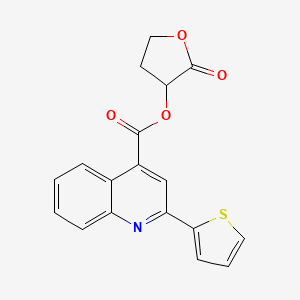
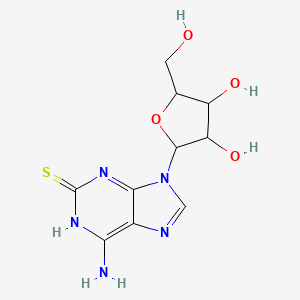
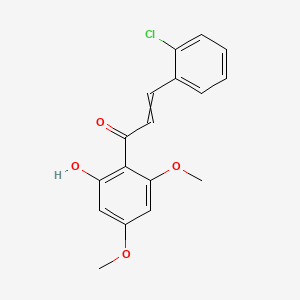

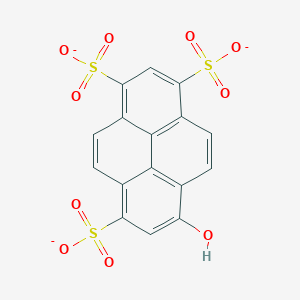
![2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B1227868.png)
![N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B1227869.png)
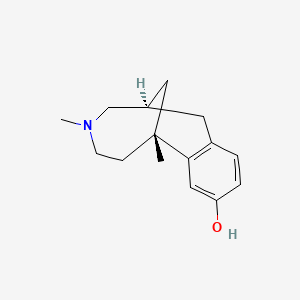

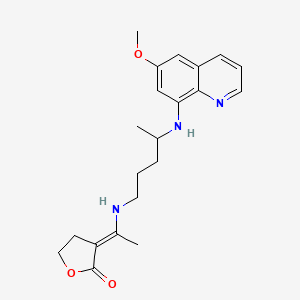

![(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1227876.png)

